molecular formula C9H8N4O B372177 3-Aminoquinoxaline-2-carboxamide CAS No. 67568-30-3

3-Aminoquinoxaline-2-carboxamide

Katalognummer B372177
CAS-Nummer: 67568-30-3
Molekulargewicht: 188.19g/mol
InChI-Schlüssel: VLZNCHUOPLEEDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .

Wissenschaftliche Forschungsanwendungen

  • Serotonin Type-3 (5-HT3) Receptor Antagonists : Several derivatives of 3-Aminoquinoxaline-2-carboxamide, such as 3-chloroquinoxaline-2-carboxamides and 3-ethoxyquinoxalin-2-carboxamides, have been designed as 5-HT3 receptor antagonists. These compounds exhibit potential in treating conditions like depression and gastrointestinal disorders (Mahesh et al., 2004); (Mahesh et al., 2011).

  • Cancer Treatment : 3-Arylaminoquinoxaline-2-carboxamide derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathways, activate P53, and induce apoptosis in cancer cells. This suggests their potential as scaffolds for developing PI3K-Akt-mTOR inhibitors in cancer therapy (Chen et al., 2021).

  • Antipsychotic Agents : Heterocyclic carboxamides, including some related to 3-Aminoquinoxaline-2-carboxamide, have shown promise as potential antipsychotic agents. Their binding to dopamine and serotonin receptors highlights their potential in treating psychiatric disorders (Norman et al., 1996).

  • Cystic Fibrosis Treatment : Quinolinone-3-carboxamide derivatives have been identified as CFTR potentiators, leading to the development of drugs like ivacaftor for treating cystic fibrosis (Hadida et al., 2014).

  • Antimalarial Activity : Certain carboxamide derivatives show potent in vitro antiplasmodial activity, suggesting their potential as novel antimalarial agents (Cabrera et al., 2011).

  • Cancer Chemoprevention : Quinoxaline derivatives, including those related to 3-Aminoquinoxaline-2-carboxamide, have been evaluated for their potential in cancer chemoprevention. Some derivatives demonstrated strong inhibitory effects on tumor promotion, indicating their potential as cancer chemopreventive agents (Galal et al., 2011).

  • HIV-1 Integrase Inhibition : Derivatives of quinoxaline carboxamides have been evaluated for their inhibitory properties against HIV-1 integrase, showing potential as new generation inhibitors for HIV treatment (Billamboz et al., 2013).

  • Liver Fibrosis Treatment : Quinoline-3-carboxamides like Paquinimod have shown effectiveness in reversing established fibrosis in a mouse model, highlighting their potential as anti-inflammatory agents in treating liver fibrosis (Pettersson et al., 2018).

Eigenschaften

IUPAC Name

3-aminoquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,10,13)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZNCHUOPLEEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinoxaline-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoquinoxaline-2-carboxamide
Reactant of Route 2
3-Aminoquinoxaline-2-carboxamide
Reactant of Route 3
3-Aminoquinoxaline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-Aminoquinoxaline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-Aminoquinoxaline-2-carboxamide
Reactant of Route 6
3-Aminoquinoxaline-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.